molecular formula C8H15N5O3 B12401508 H-L-Lys(N3-Gly)-OH

H-L-Lys(N3-Gly)-OH

Cat. No.: B12401508
M. Wt: 229.24 g/mol
InChI Key: JHBRZAKVPNZDFK-LURJTMIESA-N
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Description

“H-L-Lys(N3-Gly)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes lysine and glycine residues, with an azide group attached to the lysine side chain. Peptides like this are often used in biochemical research and have various applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-L-Lys(N3-Gly)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The azide group can be introduced through specific reagents and conditions that modify the lysine residue.

Industrial Production Methods

Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process includes:

  • Coupling reactions to add amino acids.
  • Deprotection steps to remove protecting groups.
  • Cleavage from the resin and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azide group can undergo oxidation reactions.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The azide group can participate in substitution reactions, such as click chemistry.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide.

    Reduction: Reagents like triphenylphosphine.

    Substitution: Copper(I) catalysts for click chemistry.

Major Products

    Oxidation: Oxidized derivatives of the peptide.

    Reduction: Amine derivatives.

    Substitution: Triazole-containing peptides from click chemistry.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of more complex peptides and proteins.
  • Employed in click chemistry for bioconjugation.

Biology

  • Studied for its interactions with biological molecules.
  • Used in the development of peptide-based drugs.

Medicine

  • Potential applications in drug delivery systems.
  • Investigated for its therapeutic properties.

Industry

  • Utilized in the production of peptide-based materials.
  • Applied in the development of biosensors.

Mechanism of Action

The mechanism of action of “H-L-Lys(N3-Gly)-OH” depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The azide group can be used for bioconjugation, allowing the peptide to be linked to other molecules for targeted delivery or imaging.

Comparison with Similar Compounds

Similar Compounds

    H-L-Lys(N3)-OH: A similar peptide without the glycine residue.

    H-L-Lys-Gly-OH: A similar peptide without the azide group.

    H-L-Lys(N3-Ala)-OH: A similar peptide with alanine instead of glycine.

Uniqueness

“H-L-Lys(N3-Gly)-OH” is unique due to the presence of both the azide group and the glycine residue. This combination allows for specific chemical modifications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H15N5O3

Molecular Weight

229.24 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-azidoacetyl)amino]hexanoic acid

InChI

InChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1

InChI Key

JHBRZAKVPNZDFK-LURJTMIESA-N

Isomeric SMILES

C(CCNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N

Origin of Product

United States

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